

Tubulin polymerization-IN-2 binding site on tubulin

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Compound Focus: Tubulin polymerization-IN-2

Cat. No.: S12875346

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The Search for a Specific Compound

The current search did not return results for "**Tubulin polymerization-IN-2**". This specific name is likely an internal identifier from a commercial supplier (e.g., MedChemExpress, Cayman Chemical) rather than a name used in published literature.

To find the information you need, I suggest these steps:

- **Check the Supplier's Data Sheet:** The vendor's product page often contains the chemical structure and may reference the primary research paper where the compound was first reported.
- **Identify the Core Structure:** Once you have the structure, you can compare it to known tubulin inhibitors. It may belong to a known class (e.g., a chalcone like millepachine, a colchicine derivative, or a taxane-like compound) [1] [2].
- **Search with the Correct Identifier:** Use the compound's **CAS Number** or the name from the primary literature for a more effective search in scientific databases.

The Landscape of Tubulin Binding Sites

Tubulin has a complex architecture with numerous binding sites for different proteins and small molecules. Understanding these sites is key to predicting where a new compound might bind.

The table below summarizes key binding sites on tubulin, which are relevant for classifying new inhibitors [3].

Site Name	Location	Key Ligands	Functional Effect
Colchicine Site	β -tubulin intradimer interface [1]	Colchicine, Millepachine & derivatives (SKLB028, SKLB050) [1]	Inhibits polymerization [1]
Taxane Site	β -tubulin [3]	Paclitaxel, Docetaxel, Discodermolide [2]	Promotes polymerization & stabilizes microtubules [2]
Vinca Alkaloid Site	β -tubulin (interface involved in longitudinal contacts) [3]	Vinblastine, Vincristine	Inhibits polymerization [3]
Laulimalide/Peloruside Site	β -tubulin [3]	Laulimalide, Peloruside A	Promotes polymerization
Maytansine Site	β -tubulin [3]	Maytansine, Plocabulin	Inhibits polymerization

A comprehensive analysis has identified **27 distinct binding sites** on tubulin, of which 11 were previously unknown, highlighting the protein's complexity and potential for novel drug discovery [3].

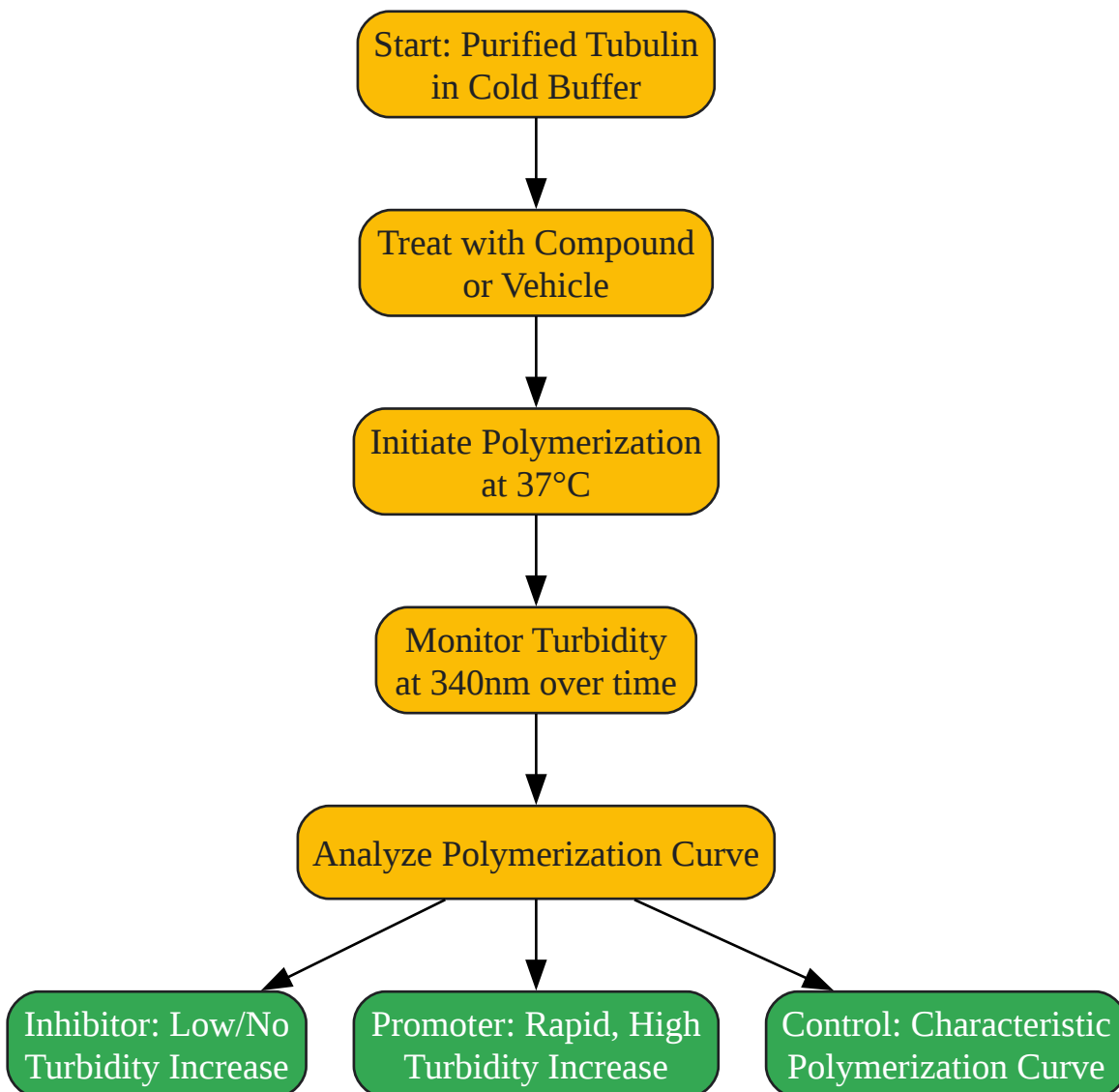
Experimental Protocols for Characterization

If you are working to characterize a new compound like **Tubulin polymerization-IN-2**, the following established experimental approaches are used in the field.

Tubulin Polymerization Assay In Vitro

This is a primary and common method to determine a compound's effect on tubulin assembly [2].

- **Principle:** The assay monitors the increase in turbidity (absorbance at 340 nm) or fluorescence when tubulin polymerizes into microtubules in a temperature-dependent manner [1] [2].
- **Procedure:**
 - Purified tubulin is mixed in a polymerization buffer (often containing GTP and glycerol) [2].
 - The test compound is added to the reaction.
 - The assembly is initiated by shifting the temperature to 37°C.
 - The change in absorbance or fluorescence is recorded over time [1] [2].
- **Interpretation:** Polymerization inhibitors will slow the rate and reduce the extent of turbidity increase compared to a vehicle control, while promoters will accelerate it [1] [2]. The following diagram illustrates the workflow and expected results for an inhibitor.



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Competitive Binding Studies

To identify the specific binding site, competitive experiments are performed.

- **Principle:** A known, labeled probe (e.g., biotin-tagged SKLB028) is bound to tubulin. If the test compound binds to the same site, it will compete and reduce the binding of the probe [1].
- **Procedure:**
 - Tubulin is pre-incubated with the unlabeled test compound or a known site-specific ligand (e.g., colchicine, vinblastine).
 - A biotin-tagged probe is then added.
 - The mixture is precipitated with streptavidin beads, and the co-precipitated tubulin is detected by Western blotting.
 - A decrease in tubulin signal indicates competition for the same binding site [1].

Structural Biology Methods

For definitive, atomic-level identification of the binding site.

- **X-ray Crystallography:** Co-crystallizing tubulin with the bound compound and solving the structure can reveal the exact binding pocket and molecular interactions, as was done for millepachine derivatives [1].
- **Molecular Dynamics (MD) Simulations:** Computational simulations can predict binding pockets and the dynamic behavior of tubulin-ligand complexes, helping to identify and characterize novel sites [3].

Key Insights for Drug Development

Research into novel tubulin inhibitors highlights several important strategies:

- **Targeting the Colchicine Site:** This site is of great interest because inhibitors binding here are often not affected by multidrug resistance (MDR) mechanisms mediated by efflux pumps like P-glycoprotein [1].
- **Irreversible Binding as a Strategy:** Some natural compounds (e.g., zampanolide) and synthetic agents overcome MDR by forming **irreversible covalent bonds** with tubulin, making them impervious to efflux-based resistance [1].
- **Conformational Control:** The activity of chalcone-type inhibitors like millepachine is linked to their conformation. Derivatives engineered to favor the **s-trans conformation** in the binding pocket show significantly augmented tubulin inhibition activity [1].

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References

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